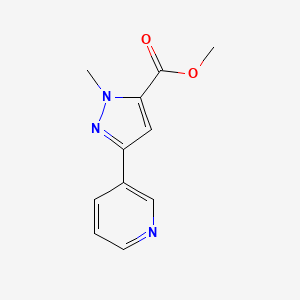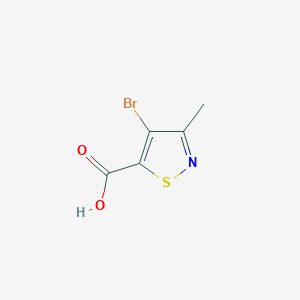
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Vue d'ensemble
Description
The compound “6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a heterocyclic compound containing a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a thioxo group (-C=S) and a 2,4-difluorophenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-difluorophenyl group with a suitable pyrimidine precursor. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and FTIR spectroscopy, which provide information about the types of bonds and the arrangement of atoms in the molecule .Chemical Reactions Analysis
As a heterocyclic compound, it might be involved in various chemical reactions. The reactivity of the compound would be influenced by the electron-rich nitrogen atoms in the pyrimidine ring and the electron-withdrawing fluorine atoms on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
The chemical synthesis and modification of pyrimidinone derivatives have been extensively studied due to their promising pharmacological activities. For example, derivatives like 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones have been prepared to evaluate their local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These studies reveal that modifications in the pyrimidinone structure can influence its pharmacological profile, potentially increasing local anesthetic activity while maintaining antiarrhythmic and anti-inflammatory effects in some esters (Ranise et al., 1997).
Antimicrobial and Antioxidant Properties
Further research into pyrimidine derivatives has shown their potent antimicrobial and antioxidant properties. Compounds synthesized from 2-thioxopyrimidine, upon screening, exhibited significant inhibitory action against various bacterial strains and demonstrated profound antioxidant potential, highlighting the chemical's utility in developing new antimicrobial and antioxidant agents (Kumar et al., 2011).
Anticancer Activity
The exploration of pyrimidinone derivatives for anticancer applications has also been a focus of research. New derivatives have been synthesized and assessed for their antiproliferative effects on cancer cell lines, such as human promyelocytic leukemia (HL-60) cells. These studies indicate that the structural features of pyrimidinone, especially the 2-thioxo group and alkyl substituents, are crucial for their activity, suggesting potential pathways for developing novel anticancer agents (Nishimura et al., 2022).
Antitumor and Antimicrobial Synthesis
Synthetic strategies for pyrimidinone derivatives have been optimized to produce compounds with antitumor and antimicrobial activities. For instance, thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been synthesized and characterized, showing potential as cytotoxic agents against cancer cell lines. This research underscores the versatility of pyrimidinone derivatives in drug development, offering insights into their structural and functional relationships (Kökbudak et al., 2020).
Heterocyclic Synthesis Applications
Pyrimidinone derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, indicating their broad utility in organic chemistry and drug discovery. The versatility in reactions allows for the creation of novel compounds with expected biological activities, further highlighting the significance of pyrimidinone derivatives in medicinal chemistry and synthetic strategies (Elian et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(2,4-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCNGQCEJBMBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)


![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)



![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)

![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
